2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide
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Overview
Description
2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a tert-butylphenyl group and a pyrrolidinyl group, and is typically available as a hydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution with Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation, where tert-butylbenzene reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Pyrrolidinyl Group: The pyrrolidinyl group can be added through nucleophilic substitution, where a pyrrolidine derivative reacts with the quinoline core under basic conditions.
Formation of Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide can be compared with other similar compounds, such as:
2-Phenylquinoline: Lacks the tert-butyl and pyrrolidinyl groups, resulting in different chemical properties and applications.
4-(1-Pyrrolidinyl)quinoline: Lacks the tert-butylphenyl group, leading to variations in its biological activity.
2-(4-Tert-butylphenyl)quinoline:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
853344-52-2 |
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Molecular Formula |
C23H27BrN2 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-pyrrolidin-1-ylquinoline;hydrobromide |
InChI |
InChI=1S/C23H26N2.BrH/c1-23(2,3)18-12-10-17(11-13-18)21-16-22(25-14-6-7-15-25)19-8-4-5-9-20(19)24-21;/h4-5,8-13,16H,6-7,14-15H2,1-3H3;1H |
InChI Key |
ZXWPMHBWIKIFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCC4.Br |
Origin of Product |
United States |
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